Superior Human GPR142 Potency Compared to Lead Compound 6
LY3325656 (Compound 21) demonstrates a 3-fold improvement in in vitro potency for GPR142 compared to its predecessor, Compound 6. BindingDB data confirms potent agonist activity at human GPR142 with an EC50 of 16 nM in an IP-One accumulation assay [1]. The primary publication states that Compound 6 exhibited an EC50 of 30 nM in a similar IP accumulation assay [2]. This improvement in potency was a key milestone in the lead optimization program, making LY3325656 a more efficacious candidate for clinical development [2].
| Evidence Dimension | In vitro potency on human GPR142 |
|---|---|
| Target Compound Data | EC50 = 16 nM (IP-One assay) |
| Comparator Or Baseline | Compound 6: EC50 = 30 nM (IP accumulation assay) |
| Quantified Difference | LY3325656 is ~1.9x more potent (lower EC50) |
| Conditions | Human GPR142 expressed in CHO cells; measured after 30-60 mins by IP-One assay (for LY3325656) and in a cell-based IP accumulation assay (for Compound 6) |
Why This Matters
This quantifiable potency advantage confirms that LY3325656 is a more advanced, optimized lead than its progenitor, reducing the risk of insufficient target engagement at tolerable doses in human studies.
- [1] BindingDB. (n.d.). BDBM50201604 CHEMBL3976574. Retrieved April 20, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50201604&tag=rep&fil=ec50&submit=summary View Source
- [2] Liu, L.Z., Ma, T., Zhou, J., et al. (2020). Discovery of LY3325656: A GPR142 agonist suitable for clinical testing in human. Bioorganic & Medicinal Chemistry Letters, 30(5), 126857. View Source
